HO-1-IN-1 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heme Oxygenase-1-IN-1 (hydrochloride) is a potent inhibitor of the enzyme heme oxygenase-1 (HO-1). This enzyme plays a crucial role in the degradation of heme, producing biliverdin, carbon monoxide, and ferrous iron. The inhibition of HO-1 has significant implications in various biological processes, including oxidative stress response, inflammation, and cellular protection mechanisms .

Aplicaciones Científicas De Investigación

Heme Oxygenase-1-IN-1 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tool to study the catalytic mechanisms of heme oxygenase-1 and its role in heme degradation.

Biology: Investigates the role of HO-1 in cellular protection, oxidative stress response, and inflammation.

Medicine: Explores potential therapeutic applications in diseases where HO-1 is implicated, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs targeting HO-1 for various therapeutic purposes .

Mecanismo De Acción

Heme Oxygenase-1-IN-1 (hydrochloride) exerts its effects by binding to the active site of heme oxygenase-1, thereby inhibiting its catalytic activity. This inhibition prevents the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. The molecular targets include the heme-binding site of HO-1, and the pathways involved are related to oxidative stress response and inflammation .

Direcciones Futuras

HO-1-IN-1 hydrochloride has potential therapeutic efficacy in renal disease and has recently become a hot area of research . It is thought to have a significant protective function in preventing acute kidney injury and delaying the progression of chronic renal diseases . Its protective mechanisms include anti-inflammatory, antioxidant, cell cycle regulation, apoptosis inhibition, hemodynamic regulation, and other aspects . Despite the dark side that is related to cell death, there is a prospective application of HO-1 to mediate ferroptosis for cancer therapy as a chemotherapeutic strategy against tumors .

Métodos De Preparación

The synthesis of Heme Oxygenase-1-IN-1 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of specific functional groups to improve binding affinity to HO-1.

Step 3: Purification and conversion to the hydrochloride salt form for increased stability and solubility

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Análisis De Reacciones Químicas

Heme Oxygenase-1-IN-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its effectiveness as an inhibitor

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Heme Oxygenase-1-IN-1 (hydrochloride) can be compared with other HO-1 inhibitors, such as:

Tin protoporphyrin IX: Another potent HO-1 inhibitor with a different mechanism of action.

Zinc protoporphyrin IX: Inhibits HO-1 by binding to the heme-binding site.

Cobalt protoporphyrin IX: Known for its ability to inhibit HO-1 and induce HO-1 expression under certain conditions .

The uniqueness of Heme Oxygenase-1-IN-1 (hydrochloride) lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications.

Propiedades

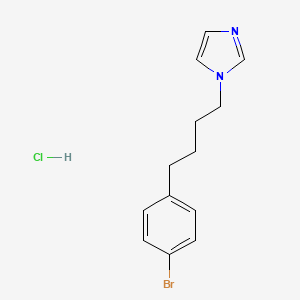

IUPAC Name |

1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTCFFFBKPGSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)

![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)

![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)